![molecular formula C11H10ClN3O B1395166 6-Chloro-N-(4-methoxyphenyl)-4-pyrimidinamine CAS No. 915118-70-6](/img/structure/B1395166.png)
6-Chloro-N-(4-methoxyphenyl)-4-pyrimidinamine
Overview
Description
6-Chloro-N-(4-methoxyphenyl)-4-pyrimidinamine (6-Cl-4-MPP) is a synthetic compound that has been used in a variety of scientific research applications due to its unique properties. 6-Cl-4-MPP is a pyrimidine derivative that is known to have a wide range of biochemical and physiological effects. This compound has been studied extensively in the laboratory to evaluate its mechanism of action and to determine its advantages and limitations for use in lab experiments.
Scientific Research Applications
Synthesis and Reactivity
- A study described the synthesis of various pyrimidinamines, including compounds like 6-Chloro-N-(4-methoxyphenyl)-4-pyrimidinamine, through reactions involving guanidine and chalcone derivatives (Wendelin & Kerbl, 1984).
- Another research focused on the isostructural nature and hydrogen-bonded sheet formations in similar pyrimidine compounds, providing insights into their crystal and molecular structures (Trilleras et al., 2009).
Biological Evaluation and Inhibition Studies
- A study explored the use of N-phenyl-4-pyrimidinamine derivatives, closely related to the compound , as inhibitors for B-cell lymphoma 6, showing potential in treating lymphoma (Guo et al., 2020).
- Research on β-chloroamines synthesis, including derivatives of N-(4-methoxyphenyl)-4-pyrimidinamine, highlighted its potential application in insecticides (Kimpe & Stevens, 1991).
Antiviral Activity
- A study investigating 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, with structural similarities to the mentioned compound, found marked inhibitory activity against retrovirus replication (Hocková et al., 2003).
Chemical Reactivity
- Research into the reactivity of pyrimidine derivatives, including methods for forming Schiff bases and nitrogen heterocycles, can provide insights into the chemical behavior and potential applications of compounds like 6-Chloro-N-(4-methoxyphenyl)-4-pyrimidinamine (Farouk et al., 2021).
Luminescent Properties
- Studies on luminescent mono- and binuclear cyclometalated platinum(II) complexes, which include derivatives of 4-methoxyphenyl-pyrimidinamine, reveal potential applications in the field of luminescence (Lai et al., 1999).
Insecticidal and Acaricidal Activities
- Novel pyrimidinamine derivatives, similar to 6-Chloro-N-(4-methoxyphenyl)-4-pyrimidinamine, were synthesized and found to exhibit significant insecticidal and acaricidal activities, suggesting similar potential applications for the compound (Zhang et al., 2019).
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives often interact with various enzymes and receptors in the body, which play crucial roles in numerous biological processes .
Mode of Action
It is known that pyrimidine derivatives often interact with their targets by forming hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biochemical pathways, including dna synthesis, signal transduction, and metabolic processes .
Result of Action
It is known that pyrimidine derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
properties
IUPAC Name |
6-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-16-9-4-2-8(3-5-9)15-11-6-10(12)13-7-14-11/h2-7H,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIFEKYQZZHNMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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